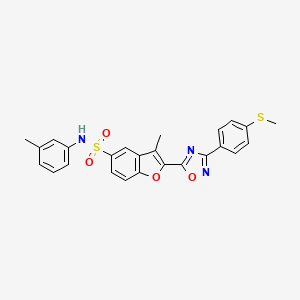

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

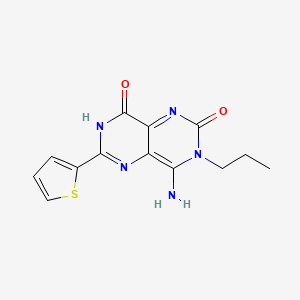

Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is a flavanone glycoside isolated from Glycyrrhizia inflate . It has antioxidant properties by inducing glutathione (GSH) biosynthesis via the inhibition of cytokines and protects lung epithelial cells against cigarette smoke-mediated oxidative stress .

Chemical Reactions Analysis

Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside has been studied for its antioxidant properties. It is known to induce glutathione (GSH) biosynthesis via the inhibition of cytokines .Physical And Chemical Properties Analysis

The physical and chemical properties of Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside include a molecular weight of 550.51, a boiling point of 889.4±65.0 °C (Predicted), and a density of 1.591 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Enzymatic Synthesis and Biological Activity

- Enzymatic Synthesis of Apigenin Glucosides: The enzymatic synthesis of apigenin glucosides, including compounds similar to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, was achieved using glucosyltransferase from Bacillus licheniformis. This process enhanced water solubility and biological activities of apigenin glucosides (Gurung, Kim, Oh & Sohng, 2013).

Purification Techniques and Properties

- Purification of Apigenin Glucosides: An apiosyltransferase was identified to catalyze the transfer of apiosyl moieties to glucosylflavones, a process relevant to the purification of compounds like this compound (Ortmann, Sutter & Grisebach, 1972).

Potential Therapeutic Applications

- Granulocytic Differentiation in Leukemia Cells: Apigenin 7-glucoside, related to this compound, was studied for its role in inducing granulocytic differentiation in human promyelocytic leukemia cells, highlighting a potential therapeutic application in cancer treatment (Nakazaki, Tsolmon, Han & Isoda, 2013).

Extraction and Structural Analysis

- Extraction and Purification from Natural Sources: Techniques for the extraction and purification of flavonoids like this compound from Glycyrrhiza were explored, enhancing understanding of their structural properties (Wang et al., 2014).

- Structural Elucidation of Flavonoid Glycosides: The structure of similar flavanone glycosides from Glycyrrhiza uralensis was elucidated, aiding in the understanding of compounds like this compound (Nakanishi, Inada, Kambayashi & Yoneda, 1985).

Biological and Pharmacological Studies

- Antibacterial Activity of Flavonoids: Studies on the antibacterial activity of flavonoids, including compounds similar to this compound, provide insights into their potential medicinal applications (Rigano et al., 2007).

Applications in Quality Control and Bioactivity

- Quality Control in Traditional Medicine: The evaluation of active constituents in traditional Chinese medicine, including apigenin derivatives, offers insights into quality control methods relevant to compounds like this compound (Han et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEABDZDFSMGRQX-DWMQJYMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2853462.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)

![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)

![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)